molecular formula C10H8F3NO3 B030623 N-[4-(Trifluoromethyl)benzoyl]glycine CAS No. 89035-91-6

N-[4-(Trifluoromethyl)benzoyl]glycine

Cat. No.: B030623
CAS No.: 89035-91-6
M. Wt: 247.17 g/mol
InChI Key: BSDJCHNAUGZKFS-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)benzoyl]glycine is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 g/mol This compound is a derivative of glycine, where the amino group is acylated with 4-(trifluoromethyl)benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine typically involves the acylation of glycine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Trifluoromethyl)benzoyl]glycine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an N-substituted derivative of the original compound.

Scientific Research Applications

N-[4-(Trifluoromethyl)benzoyl]glycine has several scientific research applications:

    Metabolism and Biochemical Pharmacology: It is used to study the metabolism of substituted benzoic acids, particularly through glycine conjugation reactions.

    Organic Nonlinear Optical Materials: The compound’s derivatives are explored for their potential in creating organic nonlinear optical materials, useful in photonics and optoelectronics.

    Antibacterial Applications: Some derivatives exhibit antibacterial properties, making them potential candidates for developing new antibacterial agents.

    Biotechnological Applications: The enzyme glycine N-acyltransferase, involved in the metabolism of this compound, has been expressed and purified for various biotechnological applications.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)benzoyl]glycine involves its interaction with specific enzymes and metabolic pathways. The compound is metabolized through glycine conjugation reactions, which are significant in the metabolism of substituted benzoic acids. This process involves the enzyme glycine N-acyltransferase, which catalyzes the conjugation of glycine with the benzoic acid derivative.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: This compound is structurally similar but lacks the glycine moiety.

    4-(Trifluoromethyl)benzoyl chloride: This is a precursor in the synthesis of N-[4-(Trifluoromethyl)benzoyl]glycine.

    4-(Trifluoromethyl)aniline: Another related compound with a trifluoromethyl group attached to an aniline moiety.

Uniqueness: this compound is unique due to its combination of the trifluoromethyl group and the glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications, particularly in studying metabolic pathways and developing new materials.

Biological Activity

N-[4-(Trifluoromethyl)benzoyl]glycine, also known as FT83570, is a small organic compound with significant biological activity, particularly in the context of neurotransmission and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8F3NO3\text{C}_{10}\text{H}_{8}\text{F}_{3}\text{NO}_{3}. Its structure features a glycine moiety linked to a benzoyl group with a trifluoromethyl substituent at the para position. This unique arrangement enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The primary biological activity of this compound is its ability to inhibit glycine transporters. Glycine transporters are critical for regulating synaptic transmission in the central nervous system, and their inhibition may have implications for treating neurological disorders such as schizophrenia and other cognitive dysfunctions. The trifluoromethyl group is known to enhance the potency and selectivity of compounds in biological assays, which is beneficial for therapeutic applications .

Pharmacological Studies

Research has demonstrated that this compound effectively inhibits glycine transporters through various studies involving radiolabeled compounds. These studies reveal its binding affinity and selectivity towards different transporter subtypes, which are vital for understanding its pharmacological potential .

Synthesis Methods

Several methods have been developed for synthesizing this compound. The most common approach involves the reaction of glycine with 4-(trifluoromethyl)benzoyl chloride. This process has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Inhibition Studies

A variety of studies have investigated the inhibitory effects of this compound on glycine transporters:

  • Binding Affinity : In vitro assays have shown that this compound exhibits a high binding affinity for glycine transporter subtype 1 (GlyT1), which is crucial for synaptic transmission regulation. The IC50 values indicate potent inhibition compared to other known inhibitors .
  • Neurotransmitter Modulation : In animal models, administration of this compound resulted in increased levels of glycine in synaptic clefts, suggesting its potential role in modulating neurotransmitter systems .

Comparative Analysis with Related Compounds

Compound Name Structure Features Biological Activity
N-BenzoylglycineBenzoyl group attached to glycineStandard reference compound
4-Trifluoromethylbenzoic AcidBenzene ring with trifluoromethyl groupExhibits acidic nature; used in reactions
N-[4-Fluorobenzoyl]glycineSimilar structure but with fluorinePotentially different biological activity
GlycyltrifluoroacetateGlycine derivative with trifluoroacetylUsed as an intermediate in peptide synthesis

This compound stands out due to its specific trifluoromethyl substitution, which enhances its potency and selectivity in biological assays compared to other similar compounds .

Properties

IUPAC Name

2-[[4-(trifluoromethyl)benzoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)7-3-1-6(2-4-7)9(17)14-5-8(15)16/h1-4H,5H2,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDJCHNAUGZKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367924
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89035-91-6
Record name N-[4-(Trifluoromethyl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[4-(trifluoromethyl)phenyl]formamido}acetic acid
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